(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
The compound "(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide" is a synthetic chromene-carboxamide derivative with a complex heterocyclic architecture. Its structure integrates three key moieties:
- Chromene core: A 2H-chromene scaffold substituted with a methoxy group at position 8 and an imino group at position 2.
- Benzimidazole unit: A 1H-1,3-benzodiazol-2-yl group attached to the para position of the phenyl ring in the carboxamide side chain.
- Aromatic substituents: A 2,5-dimethoxyphenyl group linked via the imino bond and a methoxy group at position 8 of the chromene ring.
The stereochemical designation (2Z) indicates the configuration of the imino group, which may influence its biological activity and supramolecular interactions .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethoxyphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O5/c1-38-22-15-16-27(39-2)26(18-22)36-32-23(17-20-7-6-10-28(40-3)29(20)41-32)31(37)33-21-13-11-19(12-14-21)30-34-24-8-4-5-9-25(24)35-30/h4-18H,1-3H3,(H,33,37)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVGMLVDGDEMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene class, characterized by its unique structural features that include a benzodiazole moiety and various functional groups. This compound has attracted attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications.
- Molecular Formula : C31H24N4O4
- Molar Mass : 516.55 g/mol
- CAS Number : 478342-76-6
| Property | Value |
|---|---|
| Density | 1.31 g/cm³ (predicted) |
| pKa | 10.56 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory responses and cancer progression. The presence of methoxy and carboxamide groups enhances its reactivity and solubility, allowing for effective modulation of biological pathways.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various chromone derivatives, including this compound, against different cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against several types of cancer cells:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 68.4 ± 3.9 |
| HL-60 (Leukemia) | 42.0 ± 2.7 |
| MOLT-4 (Leukemia) | 24.4 ± 2.6 |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Anti-inflammatory Activity
In addition to its cytotoxic properties, the compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the activity of lipoxygenase enzymes, which play a crucial role in the inflammatory response:
- Inhibition Assay : The compound was tested for its ability to inhibit soybean lipoxygenase.
- Results : Hydrophilic derivatives demonstrated greater inhibition compared to their lipophilic counterparts, indicating structure-activity relationships that can be exploited for drug design.
Case Studies
A comprehensive study on chromone derivatives highlighted their potential as anti-cancer agents and anti-inflammatory drugs. The research included:
- Synthesis : A series of chromone derivatives were synthesized and characterized.
- In vitro Testing : These compounds were evaluated against various cancer cell lines using MTT assays.
The study concluded that certain structural modifications could enhance biological activity, making these compounds promising candidates for further development in therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity : The target compound’s benzimidazole and dimethoxyphenyl groups distinguish it from simpler analogues like compound 15 (), which lacks extended conjugation. The thiadiazole derivative () exemplifies structural flexibility in chromene-based drug design.
Biological Implications: While explicit data for the target compound is absent, related chromene-carboxamides exhibit antifungal and antitumor activities. For example, fused chromeno-pyrimidines () demonstrate enhanced bioactivity due to rigidified structures .
Stereochemical Considerations: The (2Z) configuration may enhance binding specificity compared to non-stereospecific analogues, as seen in chiral tartaric acid systems ().
Physicochemical and Spectroscopic Properties
- Fluorescence : Chromene derivatives exhibit strong fluorescence due to extended π-conjugation; the benzimidazole moiety may further enhance quantum yield .
- Solubility: Methoxy and benzimidazole groups likely improve solubility in polar solvents compared to non-substituted analogues.
- IR/NMR Signatures : Expected peaks include N-H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C-H bends. The ¹H-NMR would show methoxy singlets (δ 3.8–4.0 ppm) and benzimidazole protons (δ 7.5–8.5 ppm) .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound?
Answer: The synthesis involves multi-step organic reactions, including:
- Domino reactions using oxidizing agents like I₂/TBHP (tert-butyl hydroperoxide) to form chromene and benzodiazole moieties .
- Mannich reactions for introducing imino groups, as demonstrated in analogous diaza-crown ether syntheses .
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) and TLC monitoring .
Key challenges: Stereochemical control of the (2Z)-configuration and minimizing side reactions during imine formation.
Basic: How is the compound’s structural integrity validated?
Answer: Advanced analytical techniques are used:
- X-ray crystallography to confirm stereochemistry and molecular packing (e.g., analogs with similar chromene scaffolds) .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic proton environments and verify methoxy/imino substituents .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Basic: What preliminary biological screening assays are recommended?
Answer: Initial screens focus on:
- Kinase inhibition assays (e.g., MEK or tyrosine kinases), given structural similarities to inhibitors like WZ4003 .
- Metal ion binding studies (e.g., fluorescence quenching with Cu²⁺/Fe³⁺) due to the benzodiazole moiety’s chelation potential .
- Cellular permeability tests using Caco-2 models to assess bioavailability .
Advanced: How can synthesis yield and purity be systematically optimized?
Answer: Apply Design of Experiments (DoE) principles:
- Use factorial designs to test variables (e.g., reaction temperature, solvent polarity, catalyst loading) .
- Leverage computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .
- Validate via HPLC purity checks (>98%) and reproducibility trials .
Advanced: How to address contradictory data in biological activity assays?
Answer: Resolve discrepancies through:
- Orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Metallation studies to rule out interference from metal ions in buffer systems .
- Crystallographic validation of ligand-target interactions to confirm mechanistic hypotheses .
Advanced: What computational tools aid in predicting reactivity and target interactions?
Answer:
- Reaction path simulations using quantum mechanics/molecular mechanics (QM/MM) to model chromene ring formation .
- Molecular docking (AutoDock, Schrödinger) to predict binding modes with kinase targets .
- Machine learning (e.g., ICReDD’s workflow) to correlate substituent effects with activity .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Substituent variation: Modify methoxy groups (2,5-dimethoxy phenyl) and benzodiazole substituents to assess electronic effects .
- Bioisosteric replacements: Replace the chromene core with quinoline or coumarin scaffolds to probe π-π stacking contributions .
- Free-Wilson analysis to quantify contributions of individual functional groups to activity .
Advanced: What analytical challenges arise in characterizing degradation products?
Answer:
- LC-MS/MS to identify hydrolytic byproducts (e.g., cleavage of imino bonds under acidic conditions) .
- Forced degradation studies (heat, light, pH stress) to map stability profiles .
- Synchrotron-based techniques for resolving amorphous degradation phases .
Advanced: How to evaluate the compound’s photostability for in vivo applications?
Answer:
- UV-vis spectroscopy to monitor chromophore decomposition under simulated sunlight .
- EPR spectroscopy to detect free radical formation during photolysis .
- Microscopic imaging (e.g., confocal microscopy) to assess cellular phototoxicity .
Advanced: What statistical frameworks are critical for validating experimental reproducibility?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
